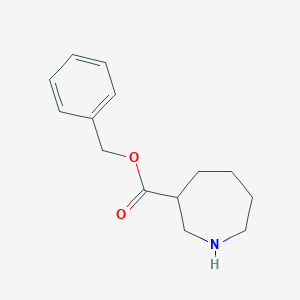

Benzyl azepane-3-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

82423-82-3 |

|---|---|

Molecular Formula |

C14H19NO2 |

Molecular Weight |

233.31 g/mol |

IUPAC Name |

benzyl azepane-3-carboxylate |

InChI |

InChI=1S/C14H19NO2/c16-14(13-8-4-5-9-15-10-13)17-11-12-6-2-1-3-7-12/h1-3,6-7,13,15H,4-5,8-11H2 |

InChI Key |

SGLCSHRBFLYTNQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNCC(C1)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of Benzyl Azepane 3 Carboxylate and Its Core Structure

Foundational Approaches to the Azepane Ring System

The construction of the azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, can be achieved through several foundational strategies. These methods include ring-closing reactions, ring-expansion of smaller heterocyclic systems, and multi-step linear syntheses. researchgate.net

Ring-Closing Strategies for Azepane Formation

Ring-closing strategies are a cornerstone in the synthesis of cyclic molecules, including azepanes. These methods typically involve the intramolecular cyclization of a linear precursor containing the requisite atoms to form the seven-membered ring.

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the formation of various ring sizes, including the seven-membered azepane ring. thieme-connect.comthieme-connect.com This reaction, often catalyzed by ruthenium-based catalysts, involves the intramolecular reaction of a diene to form a cyclic olefin, which can then be reduced to the saturated azepane. manchester.ac.ukresearchgate.net For instance, diene precursors can be synthesized and subsequently subjected to RCM to afford dihydroazepine derivatives, which upon reduction, yield the azepane scaffold. thieme-connect.comrsc.org The versatility of this method allows for the synthesis of a variety of substituted azepanes. researchgate.net

Reductive Amination: Intramolecular reductive amination is another key strategy for azepane synthesis. acs.orgthieme-connect.com This process typically involves a linear precursor containing both an amine and a carbonyl group (or a precursor that can be converted to a carbonyl group). The intramolecular reaction between the amine and the carbonyl forms a cyclic imine, which is then reduced in situ to the azepane. acs.orgnih.gov This method has been successfully applied in the stereocontrolled synthesis of functionalized azaheterocycles. thieme-connect.com For example, oxidative cleavage of a cycloalkene can generate a dialdehyde, which can then undergo ring-closing via double reductive amination to form the azepane ring. thieme-connect.comu-szeged.hu

Dieckmann Condensation: The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester. numberanalytics.com This reaction can be employed to construct the azepane ring by using a linear precursor containing two ester functionalities appropriately positioned to favor a seven-membered ring closure. numberanalytics.comclockss.org The resulting β-keto ester can then be further manipulated to afford the desired azepane derivative. The process is initiated by a strong base which deprotonates one of the α-carbons, leading to an intramolecular nucleophilic attack to form a cyclic tetrahedral intermediate. youtube.com Subsequent elimination and protonation yield the cyclic β-keto ester. numberanalytics.com

Aza-Cope Rearrangement: The aza-Cope rearrangement, a acs.orgacs.org-sigmatropic rearrangement, can be utilized in the synthesis of azepine derivatives. nih.govnih.govsorbonne-nouvelle.fr A notable application involves a sequential rhodium(II)-catalyzed cyclopropanation followed by a 1-aza-Cope rearrangement of dienyltriazoles to generate fused dihydroazepine derivatives. nih.govnih.govsorbonne-nouvelle.fr This process proceeds through a transient 1-imino-2-vinylcyclopropane intermediate which rapidly rearranges to form the seven-membered ring. nih.govnih.gov

Ring-Expansion Methodologies from Smaller Heterocycles

Ring-expansion reactions provide an alternative and often stereoselective route to azepanes from more readily available five- or six-membered heterocyclic precursors.

The homologation of pyrrolidine (B122466) and piperidine (B6355638) rings offers a direct pathway to the azepane scaffold.

From Pyrrolidines: The two-carbon ring expansion of 2-vinyl or 2-alkenyl pyrrolidines to azepanes can be achieved through palladium-catalyzed allylic amine rearrangements. chemrxiv.orgrsc.org This method is advantageous due to its mild reaction conditions and tolerance of various functional groups, often proceeding with high enantioretention. chemrxiv.orgrsc.org Another approach involves the ring expansion of pyrrolidines via the formation of a bicyclic azetidinium intermediate, which is then opened by a nucleophile to yield a substituted azepane. researchgate.net

From Piperidines: The one-carbon ring expansion of piperidine derivatives is a well-established method for azepane synthesis. rsc.orgresearchgate.net For example, optically active 2-(methanesulfonyloxymethyl)piperidine can undergo ring expansion with an azide (B81097) anion as a nucleophile to produce a hexahydro-1H-azepine derivative. clockss.org This reaction proceeds through an aziridinium (B1262131) cation intermediate with retention of configuration. clockss.org Similarly, diastereomerically pure azepane derivatives can be prepared with excellent yield and stereoselectivity through piperidine ring expansion. rsc.orgresearchgate.net

Classic name reactions like the Beckmann and Schmidt rearrangements are powerful tools for ring expansion to form lactams, which can then be reduced to the corresponding cyclic amines.

Beckmann Rearrangement: The Beckmann rearrangement involves the acid-catalyzed conversion of an oxime to an amide (a lactam in the case of cyclic ketones). usm.eduacs.org This reaction has been effectively used to synthesize functionalized ε-caprolactam derivatives, which are precursors to azepanes. usm.eduacs.org For instance, triterpenic azepanones can be synthesized from the corresponding C3-oximes via Beckmann rearrangement, and these can be subsequently reduced to the azepane derivatives. nih.gov The rearrangement can be initiated by various reagents, including 2,4,6-trichloro acs.orgchemrxiv.orgbohrium.comtriazine in DMF and trifluoromethanesulfonic anhydride (B1165640). derpharmachemica.comosi.lv

Schmidt Rearrangement: The Schmidt reaction provides a direct route to amides from ketones or to amines from carboxylic acids using hydrazoic acid in the presence of a strong acid. researchgate.netchimia.ch This rearrangement has been applied to the synthesis of benzazepine derivatives from tetralones. whiterose.ac.uk The regioselectivity of the rearrangement can be influenced by electronic effects of substituents on the starting ketone. whiterose.ac.uk A notable application is the regiodivergent and stereoselective synthesis of disubstituted azepanes. digitellinc.com

Multi-Step Linear Synthetic Sequences

While often more laborious, multi-step linear syntheses offer a high degree of control over the substitution pattern of the final azepane ring. manchester.ac.uk These sequences typically involve the construction of a linear precursor with all the necessary carbon and nitrogen atoms, followed by a final cyclization step. smolecule.com An example includes the synthesis of a linear amino-ester which can then be cyclized to form the azepane ring. Although this approach can be lengthy, it allows for the precise installation of various functional groups at specific positions. manchester.ac.uk

Direct and Convergent Synthetic Routes to Benzyl (B1604629) Azepane-3-carboxylate

While foundational methods provide access to the core azepane structure, more direct and convergent strategies are sought for the synthesis of specific derivatives like benzyl azepane-3-carboxylate.

Direct approaches might involve the functionalization of a pre-formed azepane ring. For instance, starting with a suitable azepane derivative, the carboxylate group could be introduced at the 3-position, followed by esterification with benzyl alcohol. However, regioselective functionalization of the azepane ring can be challenging.

A chemoenzymatic approach has been demonstrated for the synthesis of enantioenriched 2-aryl azepanes, which involves an initial biocatalytic asymmetric reductive amination or deracemization, followed by a stereospecific rearrangement. acs.orgbohrium.com While not directly yielding this compound, this highlights the potential of combining biocatalysis with traditional organic synthesis for the efficient and stereoselective production of complex azepane derivatives.

Direct Esterification of Azepane-3-carboxylic Acid with Benzylating Agents

The direct esterification of a carboxylic acid with an alcohol is a fundamental transformation in organic synthesis. chemistrysteps.comchemguide.co.uk The Fischer esterification, which involves heating the carboxylic acid and alcohol with an acid catalyst like concentrated sulfuric acid, is a common method. chemistrysteps.comchemguide.co.uk However, this method's requirement for high temperatures and strong acidic conditions can be incompatible with sensitive functional groups. chemistrysteps.com

Alternative methods for the esterification of azepane-3-carboxylic acid with benzylating agents offer milder conditions and broader functional group tolerance. One such approach involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with benzyl alcohol under basic conditions. chemistrysteps.com Another strategy is the O-alkylation of the corresponding carboxylate salt with a benzyl halide. organic-chemistry.org This SN2 reaction benefits from the increased nucleophilicity of the carboxylate anion compared to the carboxylic acid. chemistrysteps.com The use of condensing agents, such as hydrogen peroxide in the presence of sulfuric acid, has also been reported to facilitate esterification with high yields. asianpubs.org

| Esterification Method | Reagents | Key Features |

| Fischer Esterification | Azepane-3-carboxylic acid, Benzyl alcohol, Strong acid catalyst (e.g., H₂SO₄) | Reversible reaction, often requires heat. chemguide.co.uk |

| Via Acid Chloride | 1. Thionyl chloride (SOCl₂) or similar 2. Benzyl alcohol, Base | Two-step process, generally high yielding. chemistrysteps.com |

| O-Alkylation | 1. Base (to form carboxylate) 2. Benzyl halide (e.g., Benzyl bromide) | SN2 reaction, suitable for base-stable compounds. organic-chemistry.org |

| With Condensing Agents | Azepane-3-carboxylic acid, Benzyl alcohol, H₂O₂/H₂SO₄ | Can provide high yields with minimal side products. asianpubs.org |

Construction of the Azepane-3-carboxylate Core Pre- or Post-Benzyl Esterification

The synthesis of the azepane ring itself can be approached in several ways, with the ester functionality being introduced either before or after the ring-forming step. One strategy involves intramolecular cyclization. For instance, an intramolecular 1,7-carbonyl-enamine cyclization has been studied as a method for azepine ring closure. chem-soc.si Another powerful technique is ring-closing metathesis (RCM), which has been successfully applied to the synthesis of various azepane derivatives. researchgate.net

Alternatively, the azepane ring can be constructed through the expansion of a smaller, pre-existing ring system. For example, the ring expansion of trifluoromethyl pyrrolidines, derived from L-proline, can lead to the formation of 4-substituted α-trifluoromethyl azepanes. researchgate.net This method allows for the transfer of chirality from the starting material to the final azepane product. researchgate.net

Enyne Metathesis Approaches to Functionalized Azepane-3-carboxylates

Enyne metathesis is a powerful, atom-economical reaction catalyzed by metal alkylidenes, such as ruthenium carbene complexes, that forms a 1,3-diene from an enyne precursor. nih.govorganic-chemistry.orgresearchgate.net This methodology is highly effective for the synthesis of carbo- and heterocyclic compounds, including those with five- to nine-membered rings. nih.govresearchgate.net Ring-closing enyne metathesis (RCEYM) is particularly useful for constructing cyclic structures. organic-chemistry.org

The application of enyne metathesis allows for the synthesis of functionalized azepine derivatives. For example, a tandem amination/cyclization of functionalized allenynes catalyzed by copper(I) has been developed to produce α-CF₃-containing azepine-2-carboxylates. mdpi.com This reaction proceeds through the intermolecular addition of an amine to the alkyne followed by an intramolecular cyclization. mdpi.com

Synthetic Pathways from Precursor Molecules with Pre-Existing Ring Systems

The synthesis of azepane derivatives can be achieved by modifying existing ring systems. A notable example starts from (S)-tribenzyl glutamic acid γ-aldehyde. researchgate.net This precursor reacts with β-keto phosphonates in a Horner-Wadsworth-Emmons reaction. researchgate.net Subsequent hydrogenation over a palladium catalyst facilitates a cascade of four reactions: double-bond hydrogenation, hydrogenolysis of the benzyl protecting groups, imine formation, and reductive amination, ultimately yielding a 7-substituted azepane carboxylic acid with good to excellent diastereomeric ratios. researchgate.net

Ring expansion of smaller heterocyclic systems is another viable strategy. For instance, the dearomative ring expansion of nitroarenes can produce polysubstituted azepanes. rsc.org Similarly, the ring expansion of pyrrolidines has been utilized to synthesize di- and tri-substituted fluoroalkylated azepanes. researchgate.net This is achieved through the regioselective attack of nucleophiles on a bicyclic azetidinium intermediate. researchgate.net

Stereoselective Synthesis of Chiral this compound Analogs

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods for chiral this compound analogs is of significant interest.

Asymmetric Synthetic Strategies for Enantiopure Azepane Scaffolds

Several asymmetric strategies have been developed to produce enantiopure azepane scaffolds. One approach involves the asymmetric synthesis of (2S,5S)-5-substituted-azepane-2-carboxylate derivatives starting from a known hydroxy-ketone. acs.org A key step in this synthesis is the oxidative cleavage of an aza-bicyclo[3.2.2]nonene, which stereoselectively generates the C2 and C5 substituents. acs.org

Chemoenzymatic methods also provide a powerful tool for asymmetric synthesis. bohrium.com The enantioselective reduction of 7-membered cyclic imines using imine reductases can produce chiral 2-aryl azepanes with excellent enantioselectivity. bohrium.com Subsequent stereospecific rearrangement of the resulting ureas can lead to enantiopure functionalized azepanes. bohrium.com Furthermore, asymmetric hydrogenation of cyclic ene-carbamates catalyzed by iridium complexes has been shown to be a highly efficient method for preparing chiral tetrahydro-3-benzazepines with excellent enantioselectivity. acs.org

| Asymmetric Strategy | Key Transformation | Starting Material Type | Chiral Influence |

| Oxidative Cleavage | Oxidative cleavage of aza-bicyclo[3.2.2]nonene | Hydroxy-ketone | Pre-existing stereocenters |

| Chemoenzymatic Reduction | Enantioselective imine reduction | 7-membered cyclic imine | Imine reductase enzyme |

| Asymmetric Hydrogenation | Iridium-catalyzed hydrogenation | Cyclic ene-carbamate | Chiral N,P-ligated iridium complex |

Diastereoselective Transformations and Control in Azepane-3-carboxylate Synthesis

Controlling diastereoselectivity is crucial when multiple stereocenters are present. In the synthesis of 7-substituted azepane-2-carboxylic acids from (S)-tribenzyl glutamic acid γ-aldehyde, the final reductive amination step proceeds with good to excellent diastereomeric ratios. researchgate.net

Another example of diastereoselective control is seen in the silyl (B83357) aza-Prins cyclization mediated by InCl₃, which produces azepane rings with an exocyclic double bond in a diastereoselective manner. acs.org Additionally, the synthesis of functionalized 3-fluoropiperidines via palladium-catalyzed allylic substitution can be followed by chemo- and diastereoselective functionalization. whiterose.ac.uk

The synthesis of spiro[azepane-4,3′-oxindoles] has been achieved through a domino Michael/aza-Wittig reaction, demonstrating diastereoselective construction of these complex scaffolds. rsc.org

Application of Chiral Catalysis in Asymmetric Benzylation and Azepane Formation

The asymmetric synthesis of azepane derivatives is crucial for producing enantiomerically pure pharmaceutical compounds. Chiral catalysis offers a powerful tool to achieve high stereoselectivity in the formation of the azepane ring and the introduction of substituents like the benzyl group.

Researchers have explored various organocatalytic approaches to synthesize chiral seven-membered rings. rsc.org One innovative "temporary-bridge" strategy involves an organocatalyzed domino reaction to create optically active, highly functionalized azepane derivatives. rsc.org This method utilizes α-ketoamides and enals to construct an oxygen-bridged azepane system, which can then be selectively cleaved to yield azepan-3-one (B168768) or azepan-3-ol (B3057093) derivatives with multiple stereogenic centers. rsc.org

Another approach involves the stereoselective ring expansion of smaller, readily available chiral precursors. For instance, chiral 2-azanorbornan-3-yl methanols can undergo a high-yielding, stereoselective ring expansion to form novel 2-azabicyclo[3.2.1]octane systems, which are bridged azepanes. researchgate.net This transformation proceeds through an aziridinium intermediate that is opened by a nucleophilic attack. researchgate.net

Furthermore, gold(I)-catalyzed asymmetric cyclopropanation followed by a C-C bond cleavage and Wagner-Meerwein rearrangement of yne-methylenecyclopropanes has been developed to synthesize azepine-fused cyclobutanes with a bridgehead aryl substituent. pku.edu.cn This method is notable for overcoming the common issue of chirality loss during the Wagner-Meerwein rearrangement. pku.edu.cn

The following table summarizes key findings in the application of chiral catalysis for azepane synthesis:

| Catalyst/Method | Starting Materials | Product | Key Features |

| Organocatalyst (Temporary-Bridge Strategy) | α-Ketoamides, Enals | Optically active azepan-3-one and azepan-3-ol derivatives | High diastereo- and enantioselectivities. rsc.org |

| Ring Expansion (Mitsunobu/Mesylation) | 2-Azanorbornan-3-yl methanols | Chiral-bridged azepanes (2-azabicyclo[3.2.1]octanes) | High-yielding, stereoselective ring expansion. researchgate.net |

| Gold(I) Catalysis | Yne-methylenecyclopropanes | Azepine-fused cyclobutanes | Overcomes loss of chirality in Wagner-Meerwein rearrangement. pku.edu.cn |

Catalytic and Green Chemistry Approaches in Azepane-3-carboxylate Synthesis

Modern synthetic chemistry emphasizes the development of catalytic and environmentally friendly methods. These approaches aim to improve efficiency, reduce waste, and utilize milder reaction conditions in the synthesis of azepane-3-carboxylates and related structures.

Transition metals play a pivotal role in the construction of azepane rings and the formation of benzyl esters.

Palladium: Palladium-catalyzed reactions are widely used for forming azepine rings. thieme-connect.comresearchgate.net A notable method involves a double N-arylation reaction to construct the 5H-dibenz[b,f]azepine core, a key structure in several therapeutic agents. thieme-connect.com Another efficient protocol is the palladium-catalyzed decarboxylative [5+2] annulation of vinyl cyclic carbonates with N-aryl formaldimines, which produces N-aryl azepane derivatives under mild conditions with CO2 as the only byproduct. rsc.org This method has been applied in the formal synthesis of the opioid analgesic, Proheptazine. rsc.org Relay catalysis combining gold and palladium has also been used for the stereoselective synthesis of furan-fused azepines. bohrium.com

Copper: Copper-catalyzed methods provide a versatile route to azepane derivatives. One approach involves the intramolecular cyclization of 2-aza-hepta-2,4-dien-6-ynyl anions, where a copper-mediated nucleophilic attack on a triple bond is the key step. nih.govdntb.gov.ua Another strategy is the copper-catalyzed formal [5+2] aza-annulation of N-fluorosulfonamides with 1,3-dienes or 1,3-enynes, which allows for the synthesis of diverse alkene- or alkyne-containing azepanes through the functionalization of distal unactivated C(sp3)-H bonds. researchgate.net Copper catalysis has also been employed in the intramolecular coupling of N-(2-halophenyl) derivatives to form tetrahydro-1H-naphtho[2,3-b]azepine-6,11-diones. nih.gov

Rhodium: Rhodium catalysts are effective in synthesizing fused azepine derivatives. A sequential rhodium(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement of dienyltriazoles generates fused dihydroazepines in moderate to excellent yields. nih.gov Another rhodium-catalyzed method involves the intramolecular formal hetero-[5+2] cycloaddition of vinyl aziridines and alkynes, which is highly efficient and enantiospecific. nih.gov Furthermore, rhodium-catalyzed intramolecular migration/annulation cascade reactions have been studied for the synthesis of azepane derivatives. bohrium.com

Iron: Iron catalysts, being abundant and environmentally benign, are gaining prominence. Iron(III) chloride has been used to catalyze the intramolecular alkyne-carbonyl metathesis of alkyne-tethered 2-amino benzaldehyde (B42025) derivatives to produce dihydrobenzo[b]azepines. rsc.org Iron complexes have also been used for the reductive amination of carbonyl derivatives with ω-amino fatty acids to access cyclic amines, including azepanes. researchgate.net Additionally, iron-catalyzed three-component dearomative formal cycloaddition reactions between pyridines, diazo compounds, and coumalates can generate diversely substituted annelated seven-membered N-heterocycles. acs.org

A summary of transition metal-catalyzed approaches is provided in the table below:

| Metal | Reaction Type | Key Features |

| Palladium | Decarboxylative [5+2] annulation | Mild conditions, CO2 byproduct. rsc.org |

| Copper | Formal [5+2] aza-annulation | Functionalization of unactivated C(sp3)-H bonds. researchgate.net |

| Rhodium | Cyclopropanation/1-aza-Cope rearrangement | Fused dihydroazepine synthesis. nih.gov |

| Iron | Intramolecular alkyne-carbonyl metathesis | Environmentally friendly catalyst. rsc.org |

Photochemical methods offer unique pathways for the synthesis of azepanes under mild conditions. A notable strategy involves the photochemical dearomative ring expansion of simple nitroarenes to prepare complex azepanes. nih.govresearchgate.netmanchester.ac.uk This process, mediated by blue light at room temperature, transforms a six-membered benzenoid framework into a seven-membered ring system. nih.govmanchester.ac.uk

Photo-redox catalysis has also been employed in azepane-related syntheses. For instance, a one-pot photoenzymatic route combines photochemical oxyfunctionalization with an enzymatic transamination or carbonyl reduction step to produce chiral N-Boc-4-amino/hydroxy-azepane with high conversion and enantiomeric excess. researchgate.netacs.orgnih.gov This approach merges the activation potential of photocatalysis with the high selectivity of enzymes. acs.org Azepane itself has been used as a secondary amine cocatalyst in the photoredox-catalyzed β-arylation of cyclic ketones. wikipedia.org

Enzymatic catalysis is a powerful tool for the synthesis of chiral azepanes due to the high stereoselectivity of enzymes. A chemoenzymatic strategy has been developed for the preparation of heterocyclic α-tertiary amines with azepane scaffolds. bohrium.com This method involves the enantioselective reduction of imines catalyzed by imine reductases (IREDs) or the deracemization of racemic amines with amine oxidases, followed by stereospecific rearrangements. bohrium.com

The combination of photocatalysis and biocatalysis in a one-pot photoenzymatic process has proven effective for synthesizing chiral N-Boc-4-amino/hydroxy-azepane. researchgate.netacs.orgnih.gov This process utilizes a photochemical oxyfunctionalization step followed by a stereoselective enzymatic transamination or carbonyl reduction. researchgate.netacs.orgnih.gov This integrated approach provides a mild and operationally simple workflow for accessing valuable chiral building blocks from readily available starting materials. researchgate.netresearchgate.net

The table below highlights key enzymatic approaches:

| Enzyme Type | Reaction | Key Features |

| Imine Reductases (IREDs) | Asymmetric imine reduction | Synthesis of chiral 2-aryl azepanes. bohrium.com |

| Amine Oxidases | Deracemization of racemic amines | Kinetic resolution of racemic 2-aryl azepanes. bohrium.com |

| Amine Transaminases (ATAs) & Keto Reductases (KREDs) | Transamination & Carbonyl reduction | One-pot photoenzymatic synthesis of chiral N-Boc-4-amino/hydroxy-azepane. researchgate.netacs.orgnih.gov |

The development of green and sustainable synthetic methods is a major focus in modern chemistry. For azepane synthesis, this includes the use of environmentally friendly catalysts and solvents, as well as the design of atom-economical reactions.

The use of iron as a catalyst is a significant step towards greener chemistry due to its abundance and low toxicity. rsc.orgresearchgate.net Similarly, photochemical reactions that utilize light as a traceless reagent and can be performed at room temperature contribute to more sustainable processes. nih.govmanchester.ac.uk

One-pot photoenzymatic syntheses represent a particularly green approach by combining photochemical and enzymatic steps, often in aqueous media, thereby reducing the need for intermediate purification steps and the use of hazardous organic solvents. researchgate.netacs.orgnih.govresearchgate.net The development of palladium-catalyzed decarboxylative annulations that produce CO2 as the only byproduct is another example of a mild and environmentally benign reaction. rsc.org

Mechanistic Investigations into Azepane 3 Carboxylate Formation and Reactivity

Elucidation of Reaction Pathways for Azepane Ring Construction

The construction of the azepane ring can be achieved through various strategic approaches. The elucidation of the precise reaction pathways, including the nature of intermediates and transition states, is fundamental to optimizing reaction conditions and achieving desired stereochemical outcomes.

Intramolecular cyclization represents a direct and efficient method for constructing the azepane ring from linear precursors. These reactions often involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the seven-membered ring.

Another powerful strategy involves osmium-catalyzed tethered aminohydroxylation . This method has been applied to the stereoselective synthesis of heavily hydroxylated azepane iminosugars. nih.govacs.org The mechanism commences with the reaction of an allylic alcohol with an osmium catalyst, which facilitates the formation of a new C–N bond with high regio- and stereocontrol. Following this key step, a subsequent intramolecular reductive amination of the resulting amino aldehyde precursor leads to the formation of the azepane ring. The proposed mechanism for this cyclization involves the initial O-debenzylation of the amine to form a hemiacetal, which exists in equilibrium with its tautomeric aldehyde form. An intramolecular nucleophilic attack by the amine group then triggers the cyclization to a seven-membered cyclic hemiaminal intermediate. Subsequent acid-catalyzed dehydration and hydrogenation yield the final azepane product. nih.govacs.org

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in rationalizing the mechanisms of such intramolecular cyclizations. These studies help in understanding the stability of intermediates and the energy profiles of reaction pathways, thereby explaining observed stereoselectivities and site selectivities. nih.gov

Ring-expansion reactions offer an alternative and powerful route to azepanes, starting from more readily available five- or six-membered ring precursors. researchgate.netmdpi.com These methods avoid the entropic penalties associated with the cyclization of long-chain precursors. researchgate.net

Nitrene Rearrangements: The insertion of a nitrene into a C-C or C-H bond of a cyclic system is a classic method for ring expansion. Photochemical dearomative ring expansion of nitroarenes has emerged as a modern approach to synthesize complex azepanes. manchester.ac.ukresearchgate.net The mechanism is initiated by the photochemical conversion of a nitro group into a singlet nitrene. This highly reactive intermediate can then undergo a concerted cycloaddition with the aromatic ring to form an unstable azanorcaradiene intermediate. This intermediate subsequently rearranges to a 3H-azepine, which can be hydrogenated to the saturated azepane ring. rwth-aachen.deslideshare.net The regioselectivity of the nitrene insertion can be influenced by the substitution pattern on the aromatic ring. rwth-aachen.de

Beckmann Rearrangement: The Beckmann rearrangement is a well-established acid-catalyzed conversion of an oxime to an amide. wikipedia.orgmasterorganicchemistry.com When applied to cyclic ketoximes, such as those derived from piperidones or cyclohexanones, it yields lactams (cyclic amides), which are direct precursors to azepanes. manchester.ac.ukresearchgate.net The mechanism begins with the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com This is followed by a concerted rearrangement where the alkyl group anti-periplanar to the leaving group migrates to the electron-deficient nitrogen atom, with simultaneous cleavage of the N-O bond. wikipedia.org This step forms a nitrilium ion intermediate. Subsequent attack by water and tautomerization leads to the formation of the corresponding lactam, such as caprolactam from cyclohexanone (B45756) oxime. wikipedia.orgmasterorganicchemistry.com This lactam can then be reduced to the corresponding azepane. Various reagents, including tosyl chloride, thionyl chloride, and cyanuric chloride, can also promote this rearrangement. wikipedia.org

| Ring Expansion Method | Precursor | Key Intermediate | Product Type |

| Nitrene Rearrangement | Nitroarene | Singlet Nitrene, Azanorcaradiene | 3H-Azepine |

| Beckmann Rearrangement | Cyclic Ketoxime | Nitrilium Ion | Lactam (Azepan-2-one) |

| Dowd-Beckwith Reaction | Cyclic Ketone | Alkoxy Radical | Expanded Ring Ketone |

This table summarizes key features of different ring-expansion reactions used in azepane synthesis.

Transition metal catalysis provides a versatile and efficient platform for the synthesis of azepane derivatives, often allowing for reactions to proceed under mild conditions with high selectivity. researchgate.net

Copper-Catalyzed Reactions: A notable example is the Cu(I)-catalyzed tandem amination/cyclization of functionalized allenynes. This method yields trifluoromethyl-substituted azepine-2-carboxylates. A plausible mechanism suggests the initial formation of a copper acetylide from the terminal alkyne. This is followed by the nucleophilic addition of an amine to the activated triple bond. The subsequent intramolecular cyclization onto the central carbon of the allene (B1206475) system affords the seven-membered azepine ring after skeletal reorganization. nih.gov

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for constructing azepinone scaffolds. researchgate.net Mechanisms often involve key steps like oxidative addition, migratory insertion, and reductive elimination. For instance, intramolecular Heck coupling involves the oxidative addition of Pd(0) to an aryl or vinyl halide, followed by migratory insertion of a tethered alkene and subsequent β-hydride elimination to form the cyclized product and regenerate the Pd(0) catalyst. Similarly, palladium-mediated intramolecular N-arylation and acylation reactions are effective for forming benzo[c]azepine-1-ones, proceeding through a catalytic cycle that involves oxidative addition, coordination of the nucleophile, and reductive elimination. researchgate.net

Iron-Catalyzed Reactions: Iron salts have been shown to be sustainable and effective catalysts for the silyl (B83357) aza-Prins cyclization to form tetrahydroazepines. acs.org DFT calculations support a mechanism where the iron(III) catalyst activates the aldehyde. The subsequent cyclization of the N-acyliminium ion intermediate can proceed through an Sₙ1-type pathway. This involves the formation of an intimate ion pair, followed by a nucleophilic cyclization that has a low activation barrier, making the reaction feasible under the experimental conditions. acs.org

Kinetic and Thermodynamic Profiling of Azepane-Related Transformations

A comprehensive understanding of reaction mechanisms requires the study of both kinetic and thermodynamic parameters. This profiling helps to identify rate-determining steps, optimize reaction conditions, and predict product distributions. researchgate.netberkeley.edu

Kinetic studies are crucial for determining the rate of a reaction and its dependence on the concentration of reactants and catalysts. mdpi.com For azepane synthesis, reaction progress can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or High-Performance Liquid Chromatography (HPLC). nih.gov

For example, kinetic studies on a ruthenium-catalyzed [2 + 2] cycloaddition for forming related cyclic systems revealed that the reaction is zeroth order in both the allene and alkyne substrates but first order in the catalyst. This suggests that the catalyst becomes saturated by the substrates, forming a stable complex that acts as the catalyst's resting state before the rate-determining step. acs.org Such analyses provide deep insights into the catalytic cycle and help in identifying bottlenecks. The effect of different reaction parameters, such as catalyst loading, solvent, and temperature, can be systematically evaluated to distinguish between thermodynamically and kinetically controlled reaction pathways. mdpi.com

| Parameter | Information Gained |

| Reaction Order | Identifies species involved in the rate-determining step. |

| Rate Constant (k) | Quantifies the speed of the reaction. |

| Activation Energy (Ea) | Determines the temperature sensitivity of the reaction rate. |

| Half-life (t₁/₂) | Indicates the time required for reactant concentration to halve. |

This table outlines key parameters obtained from kinetic analysis and their significance.

Computational chemistry, particularly DFT, plays a pivotal role in elucidating reaction mechanisms at a molecular level. nih.gov By modeling the potential energy surface of a reaction, it is possible to identify the structures of transition states and calculate the associated energy barriers (activation energies). e3s-conferences.org

In the context of azepane synthesis, transition state calculations have been used to:

Elucidate Cyclization Mechanisms: For the silyl aza-Prins cyclization, DFT calculations showed that the nucleophilic cyclization step possesses a relatively low activation barrier of 9.0-9.5 kcal/mol, confirming its kinetic feasibility. acs.org

Explain Stereoselectivity: In osmium-catalyzed aminohydroxylation, the stereochemical outcome is dictated by the energy difference between competing transition states leading to different diastereomers. The experimentally observed product corresponds to the pathway with the lowest energy barrier. nih.govacs.org

Rationalize Regioselectivity: In ring-expansion reactions of substituted precursors, calculations can predict which C-C bond is more likely to migrate by comparing the activation energies of the different possible rearrangement pathways. researchgate.net

These computational analyses provide a quantitative framework for understanding why certain pathways are favored over others, complementing experimental observations and guiding the rational design of more efficient synthetic strategies. e3s-conferences.org

Computational and Theoretical Studies on Benzyl Azepane 3 Carboxylate

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to predicting the electronic characteristics and reactivity of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution, orbital energies, and molecular stability.

Density Functional Theory (DFT) has become a principal method in computational chemistry for investigating the electronic properties of organic molecules, including azepane derivatives. acs.org This approach is favored for its balance of computational cost and accuracy. DFT calculations are used to explore a wide range of molecular characteristics, such as structural reactivity and stability. acs.org

Table 1: Selected Calculated Properties of the Parent Azepane Ring

| Property | Computational Method | Calculated Value |

|---|---|---|

| Dipole Moment (μ) | M06-2X | 1.33 D |

| Ring Strain Energy | M06-2X | 5.69 kcal/mol |

| C-N Bond Length | M06-2X/6-311++G(d,p) | 1.459 Å |

| Calculated CH Stretching Frequencies | M06-2X/6-311++G(d,p) | 2992, 3025, 3043 cm⁻¹ |

| Calculated C-C Stretching Frequencies | M06-2X/6-311++G(d,p) | 1120, 1045 cm⁻¹ |

Data sourced from studies on the unsubstituted azepane ring and are illustrative of the parameters obtainable through DFT calculations. nih.gov

Ab initio (from first principles) quantum chemistry methods provide a high level of theory for studying molecular systems. Unlike DFT, which relies on functionals that are partly derived from empirical data, ab initio methods are derived directly from theoretical principles. One such widely used method is Møller-Plesset perturbation theory of the second order (MP2). acs.org

These methods are particularly valuable for performing high-accuracy geometry optimizations and for calculating the energies of different molecular conformations. nih.govresearchgate.net For example, the MP2 method has been used alongside DFT to investigate the structural properties and ring strain energies of azepane and related heterocycles. nih.govresearchgate.net In a comparative study, the strain energy of the azepane ring was calculated to be 6.38 kcal/mol using MP2, which is comparable to the value obtained by DFT methods. nih.gov The use of robust ab initio calculations helps to benchmark and validate the results from more computationally efficient DFT functionals, providing a greater degree of confidence in the theoretical predictions. acs.org

Conformational Analysis and Stereochemical Prediction

The seven-membered azepane ring is conformationally flexible, and its preferred three-dimensional structure is critical to its biological activity and chemical reactivity. Computational methods are indispensable for exploring this conformational landscape and predicting the stereochemical outcomes of synthetic reactions.

The azepane ring can adopt several low-energy conformations, with the twist-chair and chair forms being particularly significant. High-level electronic structure calculations have been performed to determine the relative energies of these conformers. nih.gov For the parent azepane, studies have indicated that the twist-chair conformation is the most stable, while the chair form is often associated with a transition state between different twist-chair forms. nih.gov

Computational modeling, often in conjunction with experimental data from NMR spectroscopy and X-ray crystallography, is used to understand how substituents on the azepane ring influence its conformational preferences. researchgate.netnih.gov For instance, in N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists, molecular modeling studies revealed an unexpected low-energy twist-boat ring conformation stabilized by an intramolecular π-stacking interaction. nih.gov Such analyses are vital, as the specific conformation adopted by the ring can dictate how the molecule interacts with biological targets like enzymes or receptors. researchgate.net

Computational chemistry has become a valuable tool for predicting the stereoselectivity of organic reactions. rsc.orgrsc.org By modeling the transition states of competing reaction pathways, chemists can calculate the energy barriers for the formation of different stereoisomers. The stereoisomer formed via the lowest energy barrier is predicted to be the major product.

In the synthesis of azepane derivatives, computational methods have been used to understand and predict regioselectivity and stereoselectivity. For example, semiempirical molecular orbital calculations were used to investigate the piperidine (B6355638) ring expansion process, which yielded diastereomerically pure azepane derivatives with exclusive stereoselectivity. rsc.org Similarly, the silyl-aza-Prins cyclization provides trans-azepanes with high diastereoselectivity, an outcome that can be rationalized through mechanistic modeling. nih.gov These predictive capabilities are crucial for the rational design of asymmetric syntheses to access specific, enantiopure azepane scaffolds. rsc.org

Reaction Mechanism Modeling and Simulation

Understanding the detailed step-by-step pathway of a chemical reaction—its mechanism—is key to controlling and optimizing it. Computational modeling allows for the exploration of proposed reaction mechanisms, including the identification of intermediates and transition states, which are often difficult or impossible to observe experimentally.

DFT calculations are frequently employed to elucidate reaction pathways in the synthesis of azepane and azepine derivatives. acs.org For example, computational studies can provide insights into cycloaddition reactions, revealing whether the reaction proceeds through a concerted or stepwise pathway. acs.org Modeling can also explain the influence of catalysts on reaction outcomes. A notable example is the silyl-aza-Prins cyclization for synthesizing azepane derivatives, where the choice of Lewis acid catalyst dictates the final product; InCl₃ selectively yields azepanes, whereas TMSOTf leads to tetrahydropyran (B127337) derivatives. nih.gov Computational simulations can model the interaction of the substrates with each catalyst to explain this divergence. By calculating the energy profiles of different potential pathways, researchers can understand why a particular set of conditions favors one product over another, which is invaluable for synthetic strategy and process optimization. researchgate.net

Table 2: Applications of Computational Methods in Azepane Chemistry

| Computational Method | Application | Information Gained |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Analysis | Electron density, HOMO/LUMO energies, dipole moment, reactivity descriptors. acs.org |

| Ab Initio (e.g., MP2) | Geometry Optimization & Energy Calculation | Accurate molecular structures and strain energies for benchmarking. nih.gov |

| Molecular Modeling / Force Fields | Conformational Analysis | Identification of low-energy ring conformations (e.g., twist-chair). nih.govnih.gov |

| DFT / Semiempirical Methods | Stereochemical Prediction | Calculation of transition state energies to predict major stereoisomers. rsc.orgrsc.org |

| DFT | Reaction Mechanism Simulation | Elucidation of reaction pathways, transition states, and catalyst effects. nih.govacs.org |

Computational Elucidation of Reaction Pathways and Intermediates

The synthesis of the azepane ring system can proceed through various routes, such as ring expansions, cyclizations, and C-H functionalization. beilstein-journals.org Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of these reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, chemists can construct a detailed profile of a proposed mechanism.

For instance, in the synthesis of azepane derivatives via piperidine ring expansion, semiempirical molecular orbital calculations have been employed to investigate the underlying process. rsc.org These calculations help to identify the key intermediates and transition states, explaining the observed reaction outcomes. Similarly, DFT calculations can be used to model more complex mechanisms, such as the palladium-catalyzed ring expansion of spirocyclopropanes to form azepanes.

A common computational workflow involves:

Geometry Optimization: Finding the lowest energy conformation for all species involved in the reaction (reactants, intermediates, transition states, products).

Frequency Calculation: Confirming that optimized structures correspond to energy minima (for stable species) or first-order saddle points (for transition states) on the potential energy surface.

Energy Calculation: Determining the relative energies of all species to map out the reaction profile. The activation barrier, calculated as the energy difference between the transition state and the reactants, is a key predictor of reaction feasibility. beilstein-journals.org

These studies provide a molecule-level understanding of how bonds are formed and broken, elucidating the roles of catalysts, solvents, and substituents in directing the reaction toward the desired benzyl (B1604629) azepane-3-carboxylate product.

Prediction of Regioselectivity and Stereoselectivity in Azepane Syntheses

Many synthetic routes leading to substituted azepanes can yield multiple isomers. Predicting and controlling regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial orientation of the product) is a central challenge in synthesis. rsc.org Computational chemistry offers a powerful predictive tool to address this challenge.

The prediction of selectivity is typically achieved by comparing the activation energies of competing reaction pathways. beilstein-journals.org The pathway with the lower activation energy barrier is kinetically favored and is predicted to yield the major product.

Regioselectivity: In reactions like C-H activation or cycloadditions, there are often multiple potential sites for a reaction to occur. beilstein-journals.orgacs.org For example, in a ruthenium-catalyzed [2+2] cycloaddition to form a related ring system, DFT studies were used to understand and predict an unusual regioselectivity by comparing the steric and electronic factors in competing transition states. acs.org This approach can be applied to predict the outcome of reactions forming the benzyl azepane-3-carboxylate skeleton.

Stereoselectivity: The formation of chiral centers in the azepane ring is critical for its potential biological applications. Computational models can predict which diastereomer or enantiomer will be preferentially formed by calculating the energies of the diastereomeric transition states. The energy difference between these transition states can be used to predict the ratio of stereoisomeric products. rsc.org

The table below illustrates a hypothetical comparison of activation energies for two competing pathways in a generic azepane synthesis, demonstrating how computational data can predict the major product.

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Formation of Regioisomer A | TS-A | 18.5 | Minor Product |

| Formation of Regioisomer B | TS-B | 15.2 | Major Product |

This predictive capability is invaluable, allowing chemists to screen different catalysts, substrates, or reaction conditions in silico before committing to resource-intensive laboratory experiments. rsc.org

Computational Support for Spectroscopic Data Interpretation

Computational methods are not only used to predict reactivity but also to aid in the structural characterization of molecules by simulating their spectroscopic properties. By comparing computationally predicted spectra with experimental data, chemists can confirm proposed structures and gain a more detailed understanding of molecular features.

Prediction of Nuclear Magnetic Resonance (NMR) Chemical Shifts

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules. However, complex spectra can be challenging to interpret. Quantum mechanical calculation of NMR parameters provides a robust method for assigning signals and confirming structures. bohrium.com

The standard approach involves the Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT. uncw.edu The process typically includes:

Performing a conformational search to identify the low-energy conformers of this compound.

Optimizing the geometry of each significant conformer.

Calculating the isotropic magnetic shielding constants for each nucleus (e.g., ¹H and ¹³C) using the GIAO method.

Averaging the shielding constants based on the Boltzmann population of each conformer at a given temperature.

Converting the calculated shielding constants to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory.

The predicted chemical shifts can then be compared directly with the experimental spectrum. This is particularly useful for assigning complex spin systems or distinguishing between possible stereoisomers, as different isomers will have distinct predicted NMR spectra. nih.gov

The following table shows a hypothetical set of predicted ¹³C NMR chemical shifts for a specific conformation of this compound, illustrating the type of data generated from computational analysis.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 173.5 |

| Benzyl CH₂ | 66.8 |

| Azepane C3 | 45.1 |

| Azepane C2 | 55.3 |

| Azepane C7 | 52.0 |

Simulation of Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectra

Computational chemistry can also simulate vibrational and electronic spectra, providing further support for structural assignments.

Infrared (IR) Spectra: Theoretical IR spectra are generated by calculating the vibrational frequencies of a molecule. researchgate.net Following geometry optimization, a frequency calculation at the same level of theory (e.g., DFT with a basis set like 6-311++G(d,p)) yields the energies and intensities of the fundamental vibrational modes. nih.gov These frequencies are often systematically overestimated and are corrected using empirical scaling factors to improve agreement with experimental data. researchgate.net Simulating the IR spectrum is especially useful for identifying characteristic functional group vibrations, such as the C=O stretch of the carboxylate group and the C-N stretching of the azepane ring. nih.govscispace.com

Ultraviolet-Visible (UV-Vis) Spectra: UV-Vis spectra arise from electronic transitions between molecular orbitals. Time-dependent DFT (TD-DFT) is a common method used to predict these transitions. nih.gov The calculation provides the excitation energies (which correspond to the absorption wavelength, λ_max) and the oscillator strengths (which relate to the intensity of the absorption). This can help assign the observed absorption bands to specific electronic transitions, such as the π→π* transitions associated with the benzyl group's aromatic ring and the n→π* transition of the carbonyl group. nih.gov

A summary of predicted key spectral features for this compound is presented below.

| Spectroscopy Type | Predicted Feature | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |

|---|---|---|---|

| IR | Strong absorption | ~1730 cm⁻¹ | C=O stretch (ester) |

| IR | Medium absorption | ~1180 cm⁻¹ | C-O stretch (ester) |

| UV-Vis | Strong absorption (λ_max) | ~210 nm | π→π* (aromatic ring) |

| UV-Vis | Weak absorption (λ_max) | ~265 nm | π→π* (aromatic ring, benzenoid) |

By integrating these computational techniques, researchers can build a comprehensive theoretical model of this compound, enabling more efficient synthesis, accurate characterization, and a deeper understanding of its chemical behavior.

Derivatization and Functionalization Strategies for the Benzyl Azepane 3 Carboxylate Scaffold

Post-Synthetic Modifications of the Azepane Nitrogen Atom

The secondary amine within the azepane ring is a key site for introducing structural diversity. Its nucleophilic character allows for a variety of functionalization reactions, including alkylation, acylation, arylation, and sulfonylation.

N-Alkylation and N-Acylation Reactions

The functionalization of the azepane nitrogen via alkylation or acylation is a fundamental strategy for modifying the scaffold's steric and electronic properties.

N-Alkylation typically involves the reaction of the secondary amine with an alkyl halide. The reaction generally requires a base to deprotonate the nitrogen, enhancing its nucleophilicity. Strong bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often employed, particularly with less reactive alkylating agents. chemrxiv.org The choice of solvent is critical, with polar aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) being common.

N-Acylation introduces an acyl group to the nitrogen, forming a tertiary amide. This transformation is readily achieved using standard conditions, such as reacting the amine with an acyl chloride or anhydride (B1165640) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or pyridine. Alternatively, direct coupling with a carboxylic acid can be accomplished using well-established peptide coupling reagents, such as O-Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) or PyBOP. arkat-usa.org

Table 1: Representative Conditions for N-Alkylation and N-Acylation

| Transformation | Reagent(s) | Base | Solvent | General Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I, BnBr) | NaH, BuLi | THF, DMF | Anhydrous, inert atmosphere |

| N-Acylation | Acyl Chloride or Anhydride | Et₃N, Pyridine | CH₂Cl₂, THF | 0 °C to room temperature |

| N-Acylation | Carboxylic Acid + Coupling Reagent (e.g., BOP) | DIPEA | DMF, CH₂Cl₂ | Room temperature |

Other Nitrogen-Directed Functionalizations

Beyond simple alkylation and acylation, the azepane nitrogen can undergo other important transformations, such as N-arylation and N-sulfonylation.

N-Arylation: The formation of a carbon-nitrogen bond between the azepane and an aryl group is most effectively achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. cdnsciencepub.comacs.org This methodology allows for the coupling of the amine with a variety of (hetero)aryl halides or triflates. The reaction typically employs a palladium or nickel catalyst, a specialized phosphine (B1218219) ligand (e.g., t-BuBrettPhos), and a base. cdnsciencepub.comscholaris.casemanticscholar.org The choice of base, such as cesium carbonate (Cs₂CO₃), is often crucial to minimize side reactions like racemization, especially when the chiral center at the 3-position is sensitive. acs.orgscholaris.ca

N-Sulfonylation: The synthesis of N-sulfonyl azepane derivatives is a common strategy to introduce sulfonamide functionality. researchgate.net This transformation is typically performed by reacting the benzyl (B1604629) azepane-3-carboxylate with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) in the presence of a base. Pyridine often serves as both the base and the solvent for this reaction, while other tertiary amine bases like triethylamine in a solvent like dichloromethane (B109758) are also effective.

Table 2: Conditions for N-Arylation of Amino Esters

| Component | Examples | Purpose |

|---|---|---|

| Aryl Partner | Aryl bromides, chlorides, or triflates | Introduces the aryl group |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂, NiCl₂·(dme) | Facilitates C-N bond formation |

| Ligand | t-BuBrettPhos, PAd-DalPhos | Stabilizes and activates the metal center |

| Base | Cs₂CO₃, K₃PO₄ | Activates the amine and neutralizes acid byproduct |

| Solvent | Toluene (B28343), Dioxane, t-Amyl alcohol | Provides the reaction medium |

Transformations of the Benzyl Ester Moiety

The benzyl ester group serves as a versatile handle for further modification. It can be selectively removed to unmask the carboxylic acid, converted into other esters via transesterification, or transformed directly into an amide.

Selective Deprotection to Azepane-3-carboxylic Acid

The most common method for cleaving a benzyl ester to reveal the corresponding carboxylic acid is catalytic hydrogenolysis. acsgcipr.orgacsgcipr.org This reaction involves a heterogeneous catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen. acsgcipr.org The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent, such as 1,4-cyclohexadiene, formic acid, or ammonium (B1175870) formate. acsgcipr.org The reaction is valued for its mild conditions, which are generally compatible with the azepane ring and the secondary amine, and for its clean workup, as the byproducts are toluene and, in the case of H₂, no other reagents. acsgcipr.orgambeed.com

Table 3: Common Systems for Benzyl Ester Hydrogenolysis

| Catalyst | Hydrogen Source | Solvent | Key Features |

|---|---|---|---|

| 10% Pd/C | H₂ (gas) | Methanol, Ethanol, Ethyl Acetate | Standard, high-efficiency method. |

| 10% Pd/C | Ammonium Formate | Methanol | Avoids handling of H₂ gas. |

| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Mild transfer hydrogenation conditions. |

Transesterification Reactions

Transesterification allows for the conversion of the benzyl ester into other esters (e.g., methyl, ethyl) without proceeding through the carboxylic acid intermediate. This transformation is typically achieved by heating the benzyl ester in a large excess of a different alcohol in the presence of a catalyst. Various catalytic systems can promote this reaction, including zinc clusters, scandium(III) triflate (Sc(OTf)₃), and heterogeneous catalysts like silica-supported boric acid. organic-chemistry.orgnih.govorganic-chemistry.org The choice of catalyst can influence reaction conditions, with some methods allowing for solvent-free execution. nih.govorganic-chemistry.org

Table 4: Catalysts for Transesterification of Benzyl Esters

| Catalyst | Alcohol | Conditions | Reference |

|---|---|---|---|

| Tetranuclear Zinc Cluster | Various alcohols | Mild, solvent-free possible | organic-chemistry.org |

| Sc(OTf)₃ | Various alcohols | Boiling alcohol, MW irradiation reduces time | organic-chemistry.org |

Amide Bond Formation from the Carboxylate

Amides are frequently desired final products in drug discovery programs. There are two primary pathways to convert the carboxylate of benzyl azepane-3-carboxylate into an amide.

The first is a two-step process involving the deprotection of the benzyl ester to the carboxylic acid, as described in section 5.2.1, followed by a standard amide coupling reaction with a desired amine using coupling reagents like HATU, HOBt, or DCC.

A more direct, one-pot approach involves the direct conversion of the benzyl ester to an amide. One effective method utilizes α,α-dichlorodiphenylmethane and a catalytic amount of ferric(III) chloride (FeCl₃). rsc.orgresearchgate.net This reagent system converts the benzyl ester in situ into a reactive acid chloride intermediate, which is then readily trapped by an amine present in the reaction mixture to form the corresponding amide in high yield under mild conditions. rsc.orgresearchgate.net Other direct amidation methods exist, often requiring specific catalysts like niobium(V) oxide (Nb₂O₅) or proceeding under catalyst-free conditions in water at high temperatures, although the reactivity of benzyl esters can vary with the specific method. researchgate.netrsc.org

Table 5: Conditions for Direct Conversion of Benzyl Ester to Amide

| Reagents | Amine | Solvent | Conditions | Key Intermediate | Reference |

|---|---|---|---|---|---|

| α,α-Dichlorodiphenylmethane, FeCl₃ (cat.) | Primary or secondary amines | Dichloromethane | Room temperature | Acid Chloride | rsc.orgresearchgate.net |

| Nb₂O₅ | Primary amines (e.g., benzylamine) | Solvent-free | High temperature | - | researchgate.net |

Functionalization at Peripheral Positions of the Azepane Ring

The ability to introduce a wide array of substituents onto the carbon framework of the azepane ring is crucial for modulating the physicochemical and pharmacological properties of the resulting molecules. This section delves into strategies for achieving such structural diversity.

Introduction of Diverse Substituents on the Carbon Skeleton

The direct functionalization of the saturated carbon skeleton of this compound presents a synthetic challenge due to the relative inertness of C(sp³)–H bonds. However, modern synthetic methods, such as C–H activation, have emerged as powerful tools to overcome this hurdle. These strategies allow for the direct conversion of C–H bonds into new carbon-carbon or carbon-heteroatom bonds, providing a modular and efficient approach to a variety of substituted azepane derivatives.

While specific examples detailing the comprehensive C-H functionalization of this compound are still emerging in the literature, the principles can be extrapolated from studies on related N-heterocyclic systems. For instance, rhodium-catalyzed C–H functionalization has been successfully applied to various saturated nitrogen heterocycles, enabling the introduction of alkyl, aryl, and other functional groups at positions that are otherwise difficult to access. These reactions often proceed with high regioselectivity, dictated by directing groups or the inherent electronic and steric properties of the substrate.

The strategic application of these methods to the this compound scaffold would allow for the systematic exploration of the chemical space around the azepane core, leading to the generation of novel compounds with potentially enhanced biological activities.

Strategies for Incorporating Aryl Groups and Other Complex Functionalities

The introduction of aryl groups and other complex functionalities onto the azepane ring can significantly impact the biological profile of the parent molecule. Transition metal-catalyzed cross-coupling reactions are the cornerstone of such transformations.

One notable strategy involves the ruthenium-catalyzed, site-selective sp² C-H activation and arylation of cyclic enamides derived from azepanes. Although this method requires the initial formation of an enamide, it provides a powerful means to introduce a variety of aryl and heteroaryl groups at the α-position to the nitrogen atom. Studies have shown that a range of aryl boronic acids can be efficiently coupled under these conditions, with a good tolerance for various functional groups on both coupling partners. rsc.org For example, the arylation of an azepane eneformamide has been demonstrated to proceed efficiently, affording α-aryl azepenes. rsc.org

The scope of this transformation with respect to the boronic acid coupling partner has been explored, revealing that sterically demanding, electron-rich, and electron-deficient aryl boronic acids are all viable substrates. This versatility allows for the synthesis of a wide array of arylated azepane derivatives from a common intermediate.

Below is a table summarizing the types of aryl boronic acids that have been successfully coupled with piperidine-based eneformamides, a close structural analog to the azepane system, which illustrates the potential scope for the this compound scaffold.

| Aryl Boronic Acid Type | Example Substituents | Reactivity |

| Electron-Rich | 4-Methoxy, 4-Methyl | Faster and more efficient coupling |

| Electron-Neutral | Phenyl | Moderate efficiency |

| Electron-Deficient | 4-Trifluoromethyl, 4-Cyano | Slower coupling |

| Sterically Hindered | 2-Methyl, 2-Chloro | Tolerated |

| Heteroaryl | Thiophene-2-boronic acid | Successful coupling |

This table is illustrative of the scope of Ru-catalyzed C-H arylation on related N-heterocycles and suggests the potential for similar transformations on the this compound scaffold.

Modular and "Click" Chemistry Approaches for Scaffold Derivatization

The principles of modularity and "click" chemistry have revolutionized the way complex molecules are synthesized, offering rapid, efficient, and reliable methods for connecting molecular building blocks. chempep.com These approaches are particularly well-suited for the derivatization of scaffolds like this compound in the context of drug discovery, where the rapid generation of diverse compound libraries is paramount.

The quintessential "click" reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), forms a stable 1,2,3-triazole linkage between an azide (B81097) and a terminal alkyne. nih.govsigmaaldrich.com To apply this methodology to the this compound scaffold, one would first need to introduce either an azide or an alkyne functionality onto the molecule. This could be achieved through standard synthetic transformations, for example, by converting a hydroxyl group to an azide or by coupling an alkyne-containing moiety to the carboxylic acid.

Once the "clickable" handle is installed, a vast array of complementary building blocks can be readily attached. This modular approach allows for the rapid and efficient generation of a library of derivatives with diverse functionalities, including but not limited to:

Aryl and Heteroaryl Groups: Attaching various aromatic and heteroaromatic moieties to explore structure-activity relationships.

Biomolecules: Conjugating peptides, sugars, or other biologically relevant molecules to enhance targeting or pharmacokinetic properties. nih.gov

Polymers: Creating well-defined polymer-drug conjugates for applications in drug delivery. nih.gov

Fluorescent Dyes or Probes: Introducing reporter groups for imaging and diagnostic purposes.

The key advantages of using a click chemistry approach for the derivatization of this compound are the mild reaction conditions, high yields, and exceptional functional group tolerance, which minimize the need for extensive protecting group chemistry and purification steps. This modularity provides a powerful platform for the late-stage functionalization of the scaffold, enabling the swift exploration of a broad chemical space.

Applications of Benzyl Azepane 3 Carboxylate in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

The inherent conformational flexibility of the azepane ring, coupled with the synthetic handles provided by the benzyl (B1604629) ester and the secondary amine, positions benzyl azepane-3-carboxylate as a crucial starting material for the synthesis of a wide array of intricate molecules.

Synthesis of Constrained Peptide and Peptidomimetic Scaffolds

The development of peptidomimetics, compounds that mimic the structure and function of peptides, is a cornerstone of modern medicinal chemistry. These molecules are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. Heterocyclic scaffolds are frequently employed to impart conformational rigidity and to orient pharmacophoric groups in a desired spatial arrangement. nih.gov

While direct examples of this compound in the synthesis of constrained peptides are not extensively documented in readily available literature, its structural motifs are highly relevant. The azepane ring can serve as a scaffold to mimic peptide turns or loops, crucial secondary structures for biological recognition. The carboxylate functionality can be converted to an amide bond, allowing for its incorporation into a peptide backbone, while the azepane nitrogen can be functionalized to introduce further diversity. The synthesis of peptidomimetics often involves the use of heterocyclic compounds like azoles, piperazine (B1678402) derivatives, and diazepines as privileged scaffolds. nih.gov The azepane core of this compound offers a larger and more flexible ring system compared to more common five- and six-membered rings, providing access to novel conformational space in peptidomimetic design.

Preparation of Polycyclic and Fused Heterocyclic Systems Incorporating Azepane

The construction of polycyclic and fused heterocyclic systems is a central theme in synthetic organic chemistry, as these motifs are prevalent in a vast number of biologically active natural products and pharmaceutical agents. This compound serves as a valuable precursor for the synthesis of such complex architectures.

The synthesis of polysubstituted azepanes can be achieved through various synthetic strategies, including the dearomative ring expansion of nitroarenes. nih.gov While this specific example does not start from this compound, it highlights a method to access the core azepane structure, which can then be functionalized. The resulting functionalized azepanes can undergo further transformations to yield intricate polycyclic systems.

For instance, the synthesis of fused N-benzylated azepanes has been reported, demonstrating the utility of the benzyl protecting group in subsequent synthetic manipulations. nih.gov The general strategy often involves the construction of the azepane ring followed by annulation reactions to build additional rings onto the azepane core. The carboxylate group at the 3-position of this compound provides a convenient handle for such annulation strategies, for example, through Dieckmann condensation or related cyclization reactions.

A notable application is in the synthesis of 3,5-methanobenzo[b]azepines, which are considered sp3-rich isosteres of quinolones. chemrxiv.orgchemrxiv.org The synthesis of these bridged polycyclic compounds showcases the versatility of azepane derivatives in creating three-dimensional molecular frameworks.

Intermediate in the Synthesis of Specialized Chemical Scaffolds and Frameworks

Beyond its direct incorporation into the final target molecule, this compound often plays a crucial role as a key intermediate in multi-step synthetic sequences. Its functional groups can be manipulated sequentially to introduce desired substituents and to build up molecular complexity.

For example, 4-aza-3-oxo-androstane-17β-carboxylic acid, a key intermediate for the preparation of potent 5α-reductase inhibitors, is synthesized in a multi-step process where the formation of a lactam ring is a pivotal step. researchgate.net While this example is from a different heterocyclic system, the principle of using a carboxylate-containing heterocycle as a key intermediate is analogous to the potential applications of this compound. The benzyl ester can be selectively cleaved under mild conditions to reveal the carboxylic acid, which can then participate in coupling reactions or other transformations.

The synthesis of diverse polycyclic scaffolds often proceeds through common intermediates that are elaborated using a variety of chemical transformations. whiterose.ac.uk this compound, with its inherent functionality, is an ideal candidate for such a common intermediate, allowing for the divergent synthesis of a range of complex molecules.

Synthetic Utility in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of collections of structurally diverse small molecules for high-throughput screening and the exploration of chemical space. nih.govscispace.com The goal of DOS is to synthesize libraries of compounds with high skeletal and stereochemical diversity, starting from common building blocks.

Access to Broad Chemical Space through Scaffold Elaboration

The azepane scaffold of this compound provides an excellent starting point for DOS. The seven-membered ring offers a greater degree of three-dimensionality compared to more common five- and six-membered rings, allowing access to a broader region of chemical space. nih.gov The functional handles on this compound—the secondary amine, the benzyl ester, and the C-H bonds of the azepane ring—can be elaborated using a variety of synthetic transformations to generate a diverse array of derivatives.

For example, the nitrogen atom can be acylated, alkylated, or used in transition metal-catalyzed cross-coupling reactions. The benzyl ester can be hydrolyzed to the carboxylic acid, which can then be converted to amides, esters, or other functional groups. The C-H bonds of the azepane ring can also be functionalized through modern C-H activation methodologies. This multi-directional functionalization allows for the rapid generation of a library of compounds with diverse substitution patterns and stereochemistries.

The divergent synthesis of benzazepines and bridged polycycloalkanones via dearomative rearrangement highlights a strategy that enables diversity-oriented synthesis of alkaloid-like polycyclic frameworks. nih.gov Although not starting directly from this compound, this approach demonstrates how complex and diverse scaffolds can be generated from relatively simple starting materials, a core principle of DOS.

Preparation of Chemical Libraries of Azepane-Based Compounds

The principles of DOS can be applied to this compound to prepare chemical libraries of azepane-based compounds. By employing a split-and-pool strategy or parallel synthesis techniques, a large number of derivatives can be synthesized efficiently.

A typical DOS workflow using this compound could involve the following steps:

Scaffold Preparation: Synthesis of the core this compound scaffold.

Diversification of the Nitrogen: The secondary amine is functionalized with a library of building blocks (e.g., acyl chlorides, sulfonyl chlorides, aldehydes for reductive amination).

Diversification of the Carboxylate: The benzyl ester is cleaved, and the resulting carboxylic acid is coupled with a library of amines or alcohols.

Further Elaboration: The resulting library of compounds can be subjected to further reactions to introduce additional diversity, such as C-H functionalization or cyclization reactions.

This approach allows for the systematic exploration of the chemical space around the azepane scaffold, leading to the discovery of novel compounds with interesting biological activities. The synthesis of polysubstituted azepanes from simple nitroarenes, followed by further functionalization, provides a blueprint for how such libraries can be constructed. nih.gov

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. For a molecule such as Benzyl (B1604629) azepane-3-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.

High-Field 1D and 2D NMR Techniques for Comprehensive Structural and Stereochemical Assignment

To fully assign the proton (¹H) and carbon (¹³C) signals of Benzyl azepane-3-carboxylate and to determine its stereochemistry, a suite of high-field NMR experiments is utilized. These experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-bond and through-space correlations that are essential for an unambiguous structural assignment. researchgate.netyoutube.comyoutube.com

¹H NMR: The 1D proton NMR spectrum provides initial information on the number of distinct proton environments and their multiplicities (splitting patterns), offering clues about neighboring protons.

¹³C NMR: The 1D carbon NMR spectrum reveals the number of unique carbon atoms in the molecule.

COSY: This 2D experiment maps the correlations between protons that are coupled to each other, typically over two or three bonds. This is crucial for identifying adjacent protons within the azepane ring and the benzyl group. youtube.com

HSQC: This 2D experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. youtube.com

HMBC: The HMBC experiment is vital for identifying longer-range couplings between protons and carbons (typically over two to four bonds). This technique is instrumental in connecting different fragments of the molecule, for instance, linking the benzyl group to the azepane ring through the carboxylate linkage. researchgate.netyoutube.com

NOESY: To probe the stereochemistry and through-space proximity of atoms, the NOESY experiment is employed. It identifies protons that are close to each other in space, even if they are not directly connected through bonds. This is particularly important for determining the relative stereochemistry of substituents on the azepane ring. researchgate.netyoutube.com

A hypothetical data table summarizing the expected NMR data for this compound is presented below. Actual experimental values may vary depending on the solvent and experimental conditions.

| Atom Number | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) | Key HMBC Correlations | Key NOESY Correlations |